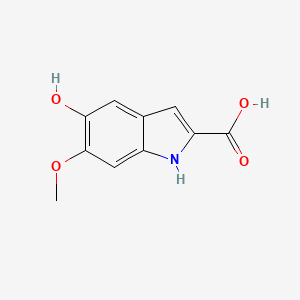

5-Hydroxy-6-methoxy-1H-Indol-2-carbonsäure

Übersicht

Beschreibung

5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid, also known as 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid, is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Kristallographie und Spektroskopie

Ein neues Polymorph von 5-Methoxy-1H-Indol-2-carbonsäure (MI2CA) wurde entdeckt und mittels Einkristall-Röntgenbeugung, Infrarotspektroskopie und Dichtefunktionaltheorie charakterisiert . Diese Studie liefert wertvolle Einblicke in den Polymorphismus von MI2CA, der entscheidend für das Verständnis seiner physikalischen und chemischen Eigenschaften ist .

Neuroprotektion

MI2CA ist bekannt für seine potenziellen neuroprotektiven Eigenschaften, insbesondere im Kontext von Schlaganfällen . Es hat vielversprechende Effekte gezeigt, die Ischämiefläche zu reduzieren, oxidativen Stress zu verringern und die Langzeitpotenzierung zu verbessern .

Antikrebsmittel

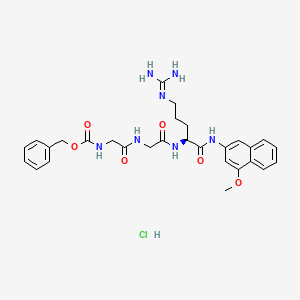

MI2CA wurde als Reaktant zur Herstellung von Antikrebsmitteln verwendet . Die Entwicklung neuer Antikrebsmedikamente ist ein kritisches Forschungsgebiet, und die Rolle von MI2CA in diesem Bereich ist bemerkenswert .

Lipid-Bildgebung

MI2CA wurde bei der Entwicklung einer fluoreszierenden kleinen Molekülsonde für die in vivo Lipid-Bildgebung eingesetzt . Diese Anwendung ist bedeutsam für die Untersuchung des Lipidstoffwechsels und verwandter Krankheiten .

Dopamin-D3-Rezeptor-Liganden

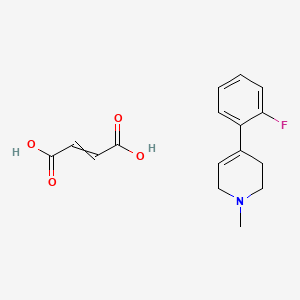

MI2CA wurde bei der Synthese von selektiven Dopamin-D3-Rezeptor-Liganden verwendet . Diese Liganden haben potenzielle Anwendungen bei der Behandlung verschiedener neurologischer und psychiatrischer Störungen .

Inhibitoren der Mycobacterium tuberculosis Pantothenat-Synthetase

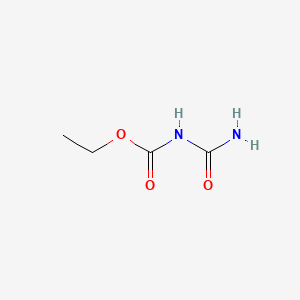

MI2CA wurde bei der Herstellung von Inhibitoren der Mycobacterium tuberculosis Pantothenat-Synthetase verwendet . Dies ist besonders wichtig bei der Entwicklung neuer Behandlungen für Tuberkulose .

Synthese von Indol-Derivaten

Indol-Derivate sind weit verbreitete Moleküle, die in ausgewählten Alkaloiden vorkommen . MI2CA, selbst ein Indol-Derivat, spielt eine bedeutende Rolle bei der Synthese dieser Verbindungen .

Biologisch aktive Verbindungen

Die Anwendung von Indol-Derivaten als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Störungen im menschlichen Körper hat in den letzten Jahren zunehmend an Aufmerksamkeit gewonnen . Als Indol-Derivat ist MI2CA ein Schlüsselfaktor in diesem Bereich .

Wirkmechanismus

Target of Action

The primary target of 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid is the N-methyl-D-aspartate receptors . These receptors have been linked to neuronal death and are associated with afflictions such as stroke and epilepsy .

Mode of Action

5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid acts as a competitive antagonist of potentiation by glycine at the N-methyl-D-aspartate receptors . This means that it competes with glycine for the same binding site on the receptor, thereby inhibiting the action of glycine.

Biochemical Pathways

They are involved in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives in general have been found to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

The action, efficacy, and stability of 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, the formation of cyclic dimers via double hydrogen bonds O−H⋯O between molecules was observed in the crystalline structure . Interactions between the NH groups of the indole rings and the adjacent methoxy groups, as well as C–H⋯O contacts, significantly influence the spatial arrangement of molecules .

Biochemische Analyse

Biochemical Properties

5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, potentially reducing oxidative damage in cells . The nature of these interactions often involves hydrogen bonding and other non-covalent interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules involved in stress responses, thereby affecting gene expression patterns and metabolic processes . These effects can lead to changes in cell function, such as enhanced resistance to oxidative stress and improved cellular homeostasis.

Molecular Mechanism

At the molecular level, 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves interactions with the active sites of enzymes, leading to changes in their conformation and function . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of stress response pathways.

Dosage Effects in Animal Models

The effects of 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within cells . The compound’s involvement in metabolic pathways highlights its potential role in modulating cellular metabolism and maintaining metabolic balance.

Transport and Distribution

Within cells and tissues, 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of the compound are crucial for its biological activity, as they determine its availability to interact with target biomolecules.

Subcellular Localization

The subcellular localization of 5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with specific biomolecules and for exerting its effects on cellular processes.

Eigenschaften

IUPAC Name |

5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-9-4-6-5(3-8(9)12)2-7(11-6)10(13)14/h2-4,11-12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKJNOVLYWGWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(NC2=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179661 | |

| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2495-80-9 | |

| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1212057.png)

![3-(3,5-Dichlorophenyl)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]propanoic acid](/img/structure/B1212074.png)